Chlorhydrate de rufloxacine

Vue d'ensemble

Description

Rufloxacin hydrochloride is a quinolone antibiotic . It is sold under various brand names such as Ruflox, Monos, Qari, Tebraxin, Uroflox . It is indicated in the treatment of susceptible respiratory infections and uncomplicated cystitis .

Synthesis Analysis

The synthesis of Rufloxacin involves various chemical procedures . For instance, derivatives of 1,3,4-oxadiazole were obtained via the interaction of the acid chloride of the initial acid with diphenylacetic acid hydrazide or isomeric derivatives of 1,2,4-oxadiazole were synthesized using amidoxime . Synthesis of 1,3-oxazole hybrids was carried out using two methods, with acid chloride or nitrile as initial compounds .Molecular Structure Analysis

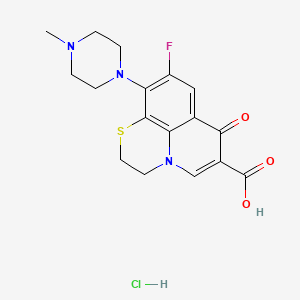

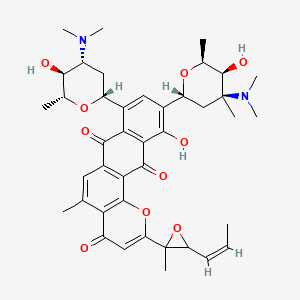

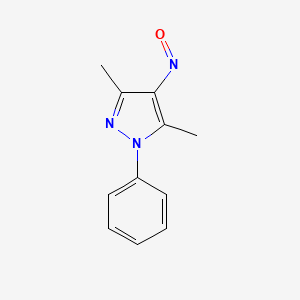

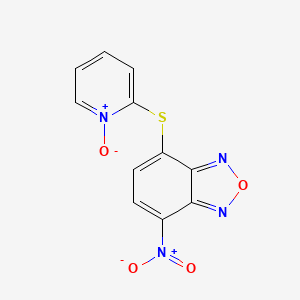

The molecular formula of Rufloxacin hydrochloride is C17H19ClFN3O3S . The average mass is 399.867 Da and the monoisotopic mass is 399.081970 Da .Chemical Reactions Analysis

A gas chromatographic method has been developed for the simultaneous determination of 11 residual organic solvents (i.e., methanol, ethanol, acetonitrile, DCM, MTBE, n-hexane, 1-propanol, ethyl acetate, tetrahydrofuran, DIPEA, and DMF) in “Rufloxacin hydrochloride bulk” drug .Physical And Chemical Properties Analysis

Rufloxacin hydrochloride has a molecular weight of 399.87 . It is a solid substance with solubility in water at 2 mg/mL (ultrasonic) and in DMSO at 0.0852 mg/mL (requires ultrasonic and warming) . It is also reported to crystallize in ethanol-water with a melting point of 322324 ℃ .Applications De Recherche Scientifique

Matière de référence pharmaceutique

Le chlorhydrate de rufloxacine est utilisé comme matière de référence dans la recherche pharmaceutique . Il est produit conformément aux exigences internationalement reconnues pour le développement et la production de normes de référence et pour la compétence des fabricants de normes de référence .

Analyse et essais environnementaux

Le this compound est utilisé dans l'analyse et les essais environnementaux . Il est utilisé comme standard pour les matières de référence de la plus haute qualité pour ces types d'analyses .

Activité antibactérienne

Les fluoroquinolones, y compris le this compound, possèdent un large éventail d'activité antibactérienne . Elles sont prescrites pour le traitement de différentes maladies causées par des bactéries Gram-négatives et des bactéries Gram-positives .

Guérison de la tuberculose

Les fluoroquinolones sont utilisées dans le traitement de la tuberculose . Le this compound, étant un membre de ce groupe, peut être utilisé à cette fin .

Traitement des souches hospitalières rares

Les fluoroquinolones sont utilisées dans le cas de souches hospitalières rares . Le this compound peut être utilisé dans le traitement de ces souches rares .

Analyse de la teneur en solvant résiduel

La méthode analytique GC-HS développée a été appliquée à l'analyse régulière des échantillons de lots de l'API de this compound . Cette méthode est utilisée pour déterminer la teneur en solvant résiduel dans les échantillons en vrac de l'API .

Mécanisme D'action

Rufloxacin hydrochloride is a fluoroquinolone antibiotic with a broad antibacterial spectrum, including Gram-positive and Gram-negative bacteria . This article will delve into the mechanism of action of Rufloxacin hydrochloride, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Rufloxacin hydrochloride primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, Rufloxacin hydrochloride disrupts these processes, leading to bacterial cell death .

Mode of Action

Rufloxacin hydrochloride acts as a specific inhibitor of bacterial DNA gyrase and topoisomerase IV . It binds to these enzymes and prevents them from supercoiling and relaxing DNA, which is a crucial step in DNA replication. This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Biochemical Pathways

As a fluoroquinolone antibiotic, it is known to interfere with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv . This disruption in DNA replication leads to cell death and thus, the elimination of the bacterial infection.

Pharmacokinetics

A study on healthy volunteers showed that rufloxacin has interesting pharmacokinetic properties . The parameters of the model and the mean renal clearance values indicated some departure from linearity in Rufloxacin kinetics . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Rufloxacin hydrochloride.

Result of Action

The primary result of Rufloxacin hydrochloride’s action is the death of bacterial cells due to the disruption of DNA replication . This leads to the effective treatment of infections caused by susceptible bacteria. Rufloxacin hydrochloride is indicated in the treatment of susceptible respiratory infections and uncomplicated cystitis .

Safety and Hazards

Orientations Futures

Rufloxacin hydrochloride is a subject of ongoing research. For instance, a systematic review of randomised controlled trials has been conducted to describe the clinical efficacy and safety of oral antibiotics for the treatment of pyelonephritis in adults . Another study has addressed the side-effects of antibacterial fluoroquinolones, including Rufloxacin . These studies indicate that Rufloxacin hydrochloride continues to be a subject of interest in the field of medicinal chemistry.

Propriétés

IUPAC Name |

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQOADBMXVRBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101363-10-4 (Parent) | |

| Record name | Rufloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045709 | |

| Record name | Rufloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106017-08-7 | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106017-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rufloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rufloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]thiazino[2,3,4-ij]quinoline-6-carboxylic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1643374N6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-[(3,4-dichlorophenyl)methylidene]-1H-indol-2-one](/img/structure/B1680206.png)

![N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide](/img/structure/B1680209.png)